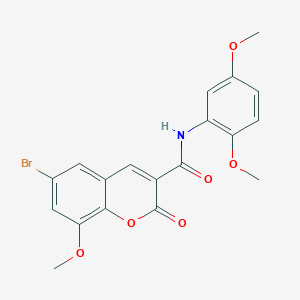![molecular formula C16H12ClF3N2O4 B5208313 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide, commonly known as CFTR-Inhibitor-172, is a chemical compound that has been extensively used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTR-Inhibitor-172 is a potent inhibitor of CFTR activity, and its synthesis, mechanism of action, and physiological effects have been extensively studied in the scientific community.
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 is a potent inhibitor of this compound activity that binds to the cytoplasmic side of the this compound protein and prevents chloride ion transport across cell membranes. It acts by stabilizing the closed conformation of the this compound protein, which prevents the opening of the chloride channel and the subsequent transport of chloride ions. This compound-Inhibitor-172 has been shown to be highly selective for this compound inhibition and does not affect the activity of other ion channels or transporters.
Biochemical and Physiological Effects:
This compound-Inhibitor-172 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit this compound activity in a dose-dependent manner, with higher concentrations leading to more potent inhibition. This compound-Inhibitor-172 has also been shown to reduce the levels of this compound protein expression and to decrease the stability of the this compound protein. In vivo studies have shown that this compound-Inhibitor-172 can reduce the transport of chloride ions in the airways and the intestine, which are affected in cystic fibrosis.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of this compound activity, which allows for precise control over the inhibition of this compound function. This compound-Inhibitor-172 is also readily available and relatively inexpensive, which makes it a cost-effective tool for studying this compound function. However, this compound-Inhibitor-172 has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, this compound-Inhibitor-172 can have off-target effects on other proteins and signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172. One area of interest is the development of more potent and selective this compound inhibitors that can be used as potential therapies for cystic fibrosis. Another area of interest is the investigation of the effects of this compound modulators on this compound-Inhibitor-172 activity, which could provide insights into the mechanisms of this compound modulation. Additionally, further studies are needed to investigate the off-target effects of this compound-Inhibitor-172 and to develop strategies to mitigate these effects. Overall, this compound-Inhibitor-172 is a valuable tool for studying the this compound protein and its role in regulating chloride transport, and its continued use in scientific research is likely to yield important insights into the pathophysiology of cystic fibrosis.
合成方法
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 can be synthesized using a multi-step process involving the reaction of 5-(trifluoromethyl)-2-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-(trifluoromethyl)benzoic acid. This compound is then reacted with ethoxyamine hydrochloride to form N-(2-chloro-5-(trifluoromethyl)phenyl)-4-ethoxy-3-nitrobenzamide, which is subsequently reduced with sodium borohydride to yield this compound-Inhibitor-172.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide-Inhibitor-172 has been extensively used in scientific research to study the this compound protein and its role in regulating chloride transport across cell membranes. It has been used to investigate the effects of this compound mutations on chloride transport, the mechanisms of this compound gating, and the regulation of this compound activity by other proteins and signaling pathways. This compound-Inhibitor-172 has also been used to study the effects of this compound modulators, which are compounds that can enhance or inhibit this compound activity and are being developed as potential therapies for cystic fibrosis.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O4/c1-2-26-14-6-3-9(7-13(14)22(24)25)15(23)21-12-8-10(16(18,19)20)4-5-11(12)17/h3-8H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPFTWKTWNIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-2-methylpropanamide](/img/structure/B5208234.png)
![N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5208235.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B5208244.png)
![3-[(4-chlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5208250.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5208274.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![3-(4-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B5208294.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B5208300.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)